N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide
Brand Name: Vulcanchem
CAS No.: 1436150-67-2
VCID: VC7125521
InChI: InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21)
SMILES: CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C
Molecular Formula: C17H23N3O
Molecular Weight: 285.391

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide

CAS No.: 1436150-67-2

Cat. No.: VC7125521

Molecular Formula: C17H23N3O

Molecular Weight: 285.391

* For research use only. Not for human or veterinary use.

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide - 1436150-67-2

CAS No. 1436150-67-2
Molecular Formula C17H23N3O
Molecular Weight 285.391
IUPAC Name N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide
Standard InChI InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21)
Standard InChI Key LPHZJALJFTZUOW-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C

The compound N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide is a synthetic organic molecule that falls under the category of substituted acetamides. This compound is characterized by its unique structural framework, which includes a cyanomethyl group, a dimethylphenyl moiety, and a piperidine ring. Such compounds often find applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting neurological or metabolic pathways.

Synthesis

The synthesis of N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide involves multi-step organic synthesis techniques. While specific literature on this exact compound is limited, similar compounds are synthesized through:

  • Amide Bond Formation: Reacting an amine (e.g., piperidine derivative) with a cyanomethyl-acetyl chloride precursor.

  • Catalysis: Using mild acidic or basic catalysts to facilitate bond formation without affecting sensitive functional groups.

  • Purification: Employing recrystallization or chromatographic methods to isolate the final product.

Potential Applications

Compounds with similar structures have been explored for various biomedical applications:

  • Neurological Disorders: Substituted acetamides are investigated for their anticonvulsant properties and potential as sodium channel blockers .

  • Anti-inflammatory Agents: Structural analogs have shown activity as inhibitors of inflammatory enzymes like 5-lipoxygenase .

  • Autoimmune Diseases: Related derivatives have been studied as ROR-gamma modulators for treating autoimmune conditions .

Pharmacological Insights

While specific pharmacological data for this compound is unavailable, related compounds exhibit:

  • Anticonvulsant Activity: Effective in maximal electroshock (MES) seizure models .

  • Binding Affinity: Moderate binding to neuronal voltage-sensitive sodium channels, indicating potential utility in epilepsy treatment .

Comparative Analysis of Related Compounds

Compound NameMolecular Weight (g/mol)ApplicationKey Functional Group
N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide~259Neurological disordersCyanomethyl group
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide ~400Anti-inflammatoryThiadiazole and cyanomethyl
N-{2-(piperidin-1-yl)phenylmethyl}-acetamide ~525Autoimmune diseasesPiperidine and benzoxazine

Research Gaps and Future Directions

  • Pharmacokinetics: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are needed.

  • Toxicity Profiles: Acute and chronic toxicity evaluations are essential for preclinical development.

  • SAR Studies: Structure-activity relationship (SAR) studies could identify key modifications to enhance efficacy and reduce side effects.

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